

4-Hydroxyhexanoic acid physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Hydroxyhexanoic acid**

Cat. No.: **B087786**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4-Hydroxyhexanoic Acid**

Introduction

4-Hydroxyhexanoic acid (4-HHA) is a six-carbon hydroxy fatty acid with the chemical formula $C_6H_{12}O_3$.^[1] Characterized by a hydroxyl group at the fourth carbon position, this compound is a subject of interest in biochemistry and materials science.^[1] It exists in two stereoisomeric forms, (4R)- and (4S)-**4-hydroxyhexanoic acid**, whose stereochemistry can influence their biological activity and reactivity.^[1] 4-HHA serves as a versatile building block; for instance, it is used as a monomer in the synthesis of biodegradable polyesters and has applications in formulations for anti-rust and lubrication.^{[1][2]} In biotechnology, certain bacteria can utilize it as a carbon source for growth and the production of polyhydroxyalkanoates (PHAs), which are valuable bioplastics.^{[1][3]}

Physicochemical Properties

The physical and chemical properties of **4-Hydroxyhexanoic acid** are summarized below. It is important to note that many of the available data points are based on computational predictions and estimations.

Property	Value	Source
IUPAC Name	4-hydroxyhexanoic acid	[1] [4]
Synonyms	4-Hydroxycaproic acid, 4-hydroxycaproate	[1] [4] [5]
CAS Number	13532-38-2	[1] [5] [6]
Molecular Formula	C ₆ H ₁₂ O ₃	[1] [4] [5] [6]
Molecular Weight	132.16 g/mol	[1] [4] [5]
Boiling Point	280.35 °C @ 760 mmHg (estimated)	[6]
Density	1.100 ± 0.06 g/cm ³ (Predicted)	[2] [7]
Water Solubility	2.642 x 10 ⁵ mg/L @ 25 °C (estimated)	[6]
pKa	4.62 ± 0.10 (Predicted)	[2]
LogP (o/w)	0.106 - 0.6221 (estimated)	[5] [6]
Flash Point	137.6 °C (estimated)	[6] [7]
Refractive Index	1.46 (Predicted)	[7] [8]
Canonical SMILES	CCC(CCC(=O)O)O	[1] [4]
InChI Key	ABIKNKURIGPIRJ-UHFFFAOYSA-N	[1] [4]

Experimental Protocols

Detailed methodologies for the characterization and analysis of carboxylic acids like 4-HHA are crucial for research and development. Below are protocols for key experimental procedures.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is a high-precision technique for determining the acid dissociation constant (pKa) of a substance.^[9] It involves titrating the acid with a strong base and monitoring the pH change.

Materials and Equipment:

- **4-Hydroxyhexanoic acid** sample
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- 0.15 M Potassium Chloride (KCl) solution (to maintain ionic strength)
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Buret
- Beakers
- Nitrogen gas source

Procedure:

- Sample Preparation: Dissolve an accurately weighed quantity of **4-Hydroxyhexanoic acid** in deionized water to create a solution of at least 10^{-4} M.^{[9][10]} Add 0.15 M KCl to maintain a constant ionic strength.^[10]
- Initial Acidification: Make the sample solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.^[10]
- Inert Atmosphere: Purge the solution with nitrogen gas to displace any dissolved carbon dioxide, which can interfere with the titration of a weak acid.^[10]
- Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer, immerse the calibrated pH electrode, and begin gentle stirring.^[10]

- Titration: Gradually add the standardized 0.1 M NaOH solution in small, precise increments from the buret. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[10]
- Data Collection: Continue the titration until the pH reaches approximately 12-12.5.[10]
- Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the point of maximum slope (the inflection point of the curve).[9][11] The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of NaOH required to reach the equivalence point has been added).[11]
- Replication: Perform a minimum of three titrations to ensure the reliability and accuracy of the results, then calculate the average pKa value.[10]

Protocol 2: Identification and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components in a sample.[12][13][14] For a non-volatile compound like 4-HHA, derivatization is required to make it volatile for GC analysis.

Materials and Equipment:

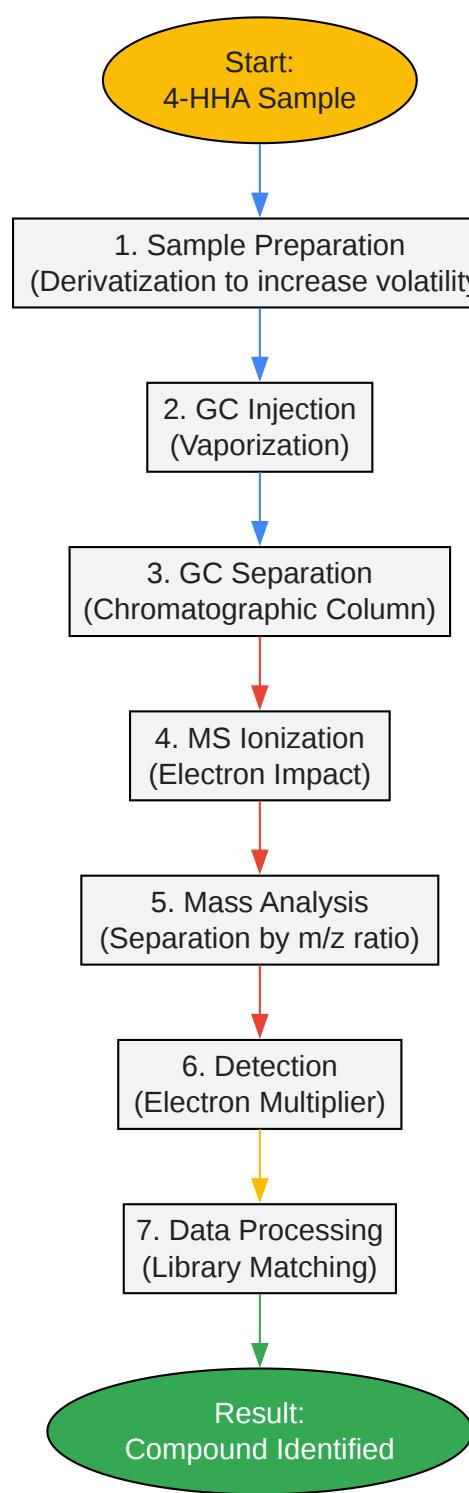
- **4-Hydroxyhexanoic acid** sample
- Derivatization agent (e.g., BSTFA with 1% TMCS)
- Anhydrous solvent (e.g., pyridine, acetonitrile)
- GC-MS instrument with a suitable column (e.g., a polar capillary column)
- Helium or Hydrogen carrier gas
- Autosampler vials with inserts

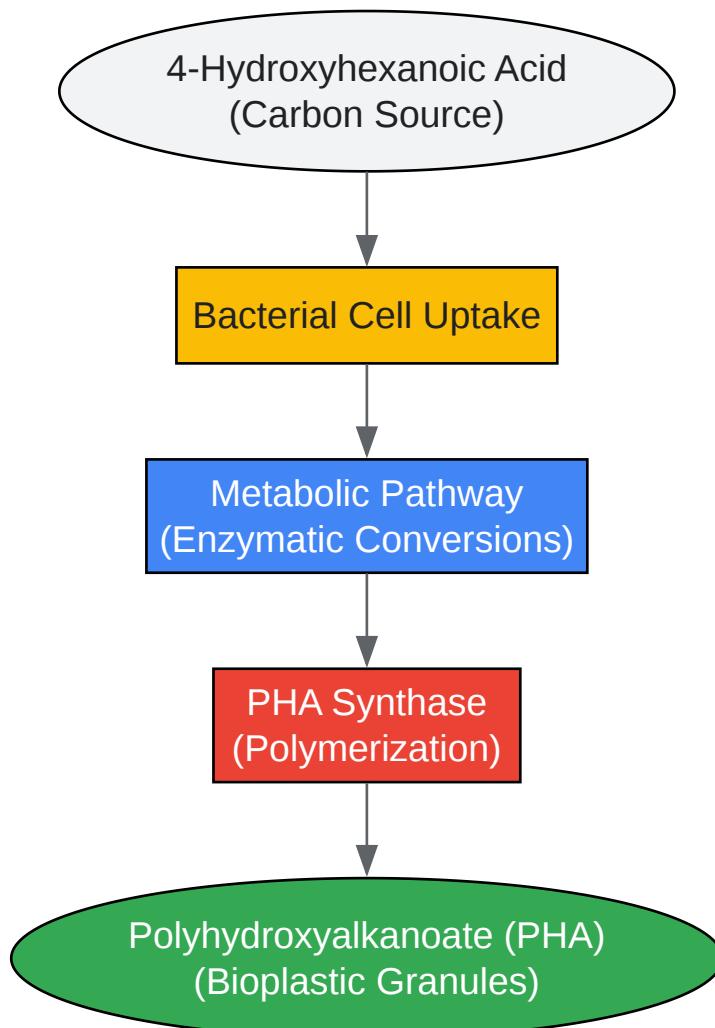
Procedure:

- Sample Preparation (Derivatization):
 - Accurately weigh a small amount of the 4-HHA sample into a vial.
 - Dissolve the sample in an anhydrous solvent.
 - Add the derivatization agent. This process converts the polar hydroxyl and carboxylic acid groups into less polar, more volatile silyl ethers and esters.
 - Heat the mixture (e.g., at 70°C for 1 hour) to ensure the reaction goes to completion.
- GC-MS Instrument Setup:
 - Set the GC oven temperature program. A typical program might start at a low temperature, ramp up to a high temperature to elute all compounds, and then hold for a period.
 - Set the injector temperature to ensure rapid vaporization of the sample (e.g., 250°C).[\[12\]](#)
 - Set the carrier gas flow rate.[\[14\]](#)
 - Set the MS parameters, including the ionization method (typically Electron Impact, EI), mass range to be scanned, and detector voltage.
- Injection and Separation:
 - Inject a small volume (e.g., 1 μ L) of the derivatized sample into the GC inlet.[\[12\]](#)
 - The sample is vaporized and carried onto the GC column by the inert carrier gas.[\[12\]](#)[\[14\]](#)
 - Components separate based on their boiling points and interactions with the column's stationary phase.[\[13\]](#)[\[14\]](#)
- Ionization and Mass Analysis:
 - As each separated component elutes from the column, it enters the MS ion source.[\[15\]](#)
 - In the ion source, molecules are bombarded with electrons, causing them to ionize and break apart into characteristic fragments.[\[13\]](#)[\[14\]](#)

- These charged fragments are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[12][13]
- Detection and Data Analysis:
 - A detector measures the abundance of each fragment.[15]
 - The output is a chromatogram (signal intensity vs. retention time) and a mass spectrum for each chromatographic peak (ion abundance vs. m/z).
 - The mass spectrum of the peak corresponding to derivatized 4-HHA is compared to a spectral library (e.g., NIST) for positive identification. The fragmentation pattern serves as a unique "fingerprint" for the molecule.[14]

Visualizations


Chemical Relationship Diagram


The following diagram illustrates the reversible intramolecular esterification (lactonization) of **4-Hydroxyhexanoic acid** to form its corresponding lactone, γ -caprolactone. This is a key chemical transformation for hydroxy acids.[16]

Caption: Equilibrium between **4-Hydroxyhexanoic acid** and its lactone.

Experimental Workflow Diagram

This diagram outlines the major steps involved in the identification of **4-Hydroxyhexanoic acid** using Gas Chromatography-Mass Spectrometry (GC-MS).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Hydroxyhexanoic acid | 13532-38-2 [smolecule.com]

- 2. 4-hydroxyhexanoic acid | 13532-38-2 [chemicalbook.com]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. 4-Hydroxyhexanoic acid | C6H12O3 | CID 193477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 4-hydroxyhexanoic acid, 13532-38-2 [thegoodsentscompany.com]
- 7. Page loading... [guidechem.com]
- 8. 4-hydroxyhexanoic acid, CasNo.13532-38-2 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. web.williams.edu [web.williams.edu]
- 12. etamu.edu [etamu.edu]
- 13. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. agilent.com [agilent.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. tutorchase.com [tutorchase.com]
- To cite this document: BenchChem. [4-Hydroxyhexanoic acid physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b087786#4-hydroxyhexanoic-acid-physical-properties\]](https://www.benchchem.com/product/b087786#4-hydroxyhexanoic-acid-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com